Cinacalcet Cinacalcet Cinacalcet is a secondary amino compound that is (1R)-1-(naphthalen-1-yl)ethanamine in which one of the hydrogens attached to the nitrogen is substituted by a 3-[3-(trifluoromethyl)phenyl]propyl group. It has a role as a calcimimetic and a P450 inhibitor. It is a member of naphthalenes, a secondary amino compound and a member of (trifluoromethyl)benzenes.
Cinacalcet is a calcimimetic sold by Amgen under the trade name Sensipar® in North America and Australia and as Mimpara® in Europe. It is used to treat hyperparathyroidism due to parathyroid tumours or renal failure.
Cinacalcet is a Calcium-sensing Receptor Agonist. The mechanism of action of cinacalcet is as an Increased Calcium-sensing Receptor Sensitivity.
See also: Cinacalcet Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 226256-56-0
VCID: VC0003954
InChI: InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1
SMILES: CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C22H22F3N
Molecular Weight: 357.4 g/mol

Cinacalcet

CAS No.: 226256-56-0

Cat. No.: VC0003954

Molecular Formula: C22H22F3N

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Cinacalcet - 226256-56-0

CAS No. 226256-56-0
Molecular Formula C22H22F3N
Molecular Weight 357.4 g/mol
IUPAC Name N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Standard InChI InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1
Standard InChI Key VDHAWDNDOKGFTD-MRXNPFEDSA-N
Isomeric SMILES C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
SMILES CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
Canonical SMILES CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
Appearance Solid powder

Pharmacological Profile of Cinacalcet

Mechanism of Action

Cinacalcet functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor predominantly expressed on parathyroid chief cells. By enhancing the receptor's sensitivity to extracellular calcium, cinacalcet suppresses PTH synthesis and secretion, thereby reducing serum PTH concentrations . This mechanism circumvents the hypercalcemia risk associated with traditional vitamin D analogs, making it particularly advantageous in patients with CKD-Mineral and Bone Disorder (CKD-MBD) .

Pharmacokinetics

The pharmacokinetic profile of cinacalcet is characterized by:

ParameterValueSource
Bioavailability20–25% (increased with food)
Time to Peak (T~max~)2–6 hours
Half-life (t~1/2~)30–40 hours
Protein Binding93–97%
MetabolismHepatic (CYP3A4, 2D6, 1A2)
ExcretionUrine (<1% unchanged)

Administration with high-fat meals increases exposure (AUC) by 1.5–1.8-fold, necessitating consistent dosing relative to meals . No significant interactions occur with phosphate binders like calcium carbonate or sevelamer, though hepatic impairment (Child-Pugh B/C) elevates AUC by 2–4 fold .

Clinical Indications and Efficacy

Secondary Hyperparathyroidism in CKD

Cinacalcet is FDA-approved for SHPT in dialysis-dependent CKD patients. In pivotal trials, doses of 30–180 mg/day reduced intact PTH (iPTH) by 30–50%, serum calcium by 0.5–1.2 mg/dL, and calcium-phosphate product by 10–15 mg²/dL² . A 2023 meta-analysis of 42 studies confirmed these effects:

  • PTH Reduction: Standardized Mean Difference (SMD) = -0.57 (95% CI: -0.76 to -0.37; p = 0.001)

  • Calcium Reduction: SMD = -0.93 (95% CI: -1.21 to -0.64; p = 0.001)

  • Phosphate Reduction: SMD = -0.17 (95% CI: -0.33 to -0.01; p = 0.033)

Parathyroid Carcinoma and Primary Hyperparathyroidism

For parathyroid carcinoma, cinacalcet reduces hypercalcemia (median serum calcium decline: 1.3 mg/dL) in 62% of patients, though tumor progression remains unaffected . In inoperable primary hyperparathyroidism, 70% of patients achieve normocalcemia with 30–90 mg/day dosing .

Mortality and Cardiovascular Outcomes

Pooled data from 18 randomized trials (n=7,412) show no mortality benefit:

  • All-Cause Mortality: Risk Ratio (RR) = 0.97 (95% CI: 0.90–1.05; p = 0.47)

  • Cardiovascular Mortality: RR = 0.69 (95% CI: 0.36–1.31; p = 0.25)

Recent Advances and Research Trends

A 2023 bibliometric analysis of 1,243 publications identified shifting research foci:

  • Top Themes: Cardiovascular calcification (28%), economic evaluations (19%), pediatric applications (12%)

  • Emerging Topics: Combination therapy with etelcalcetide, genomic predictors of CaSR responsiveness

Economic Considerations

Cinacalcet’s annual cost exceeds $6,000 per patient, though cost-effectiveness analyses suggest savings from reduced hospitalizations and parathyroidectomies .

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